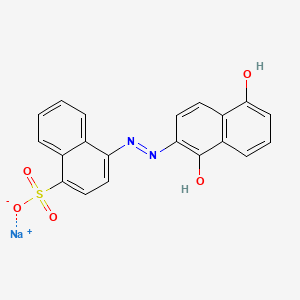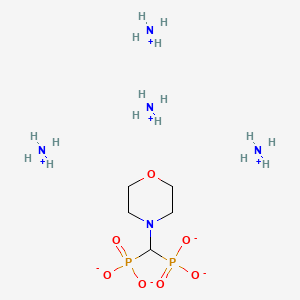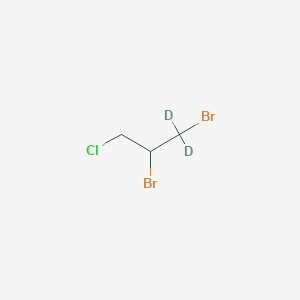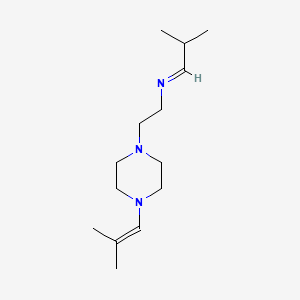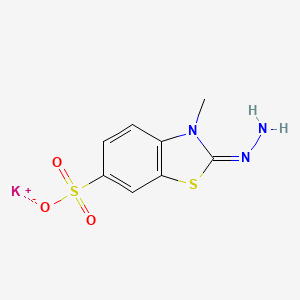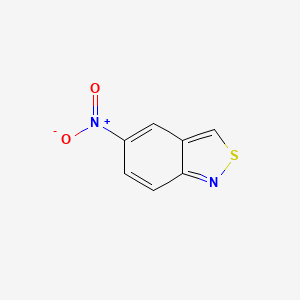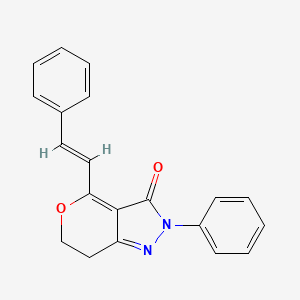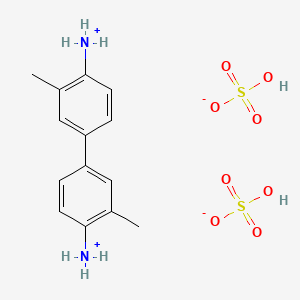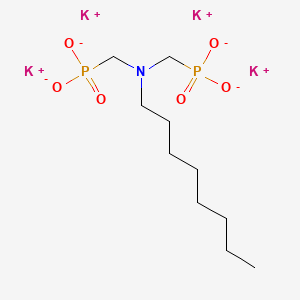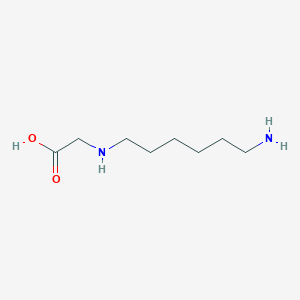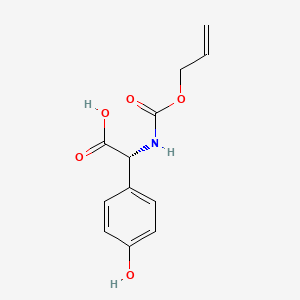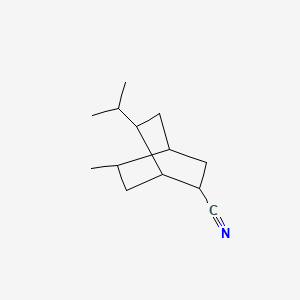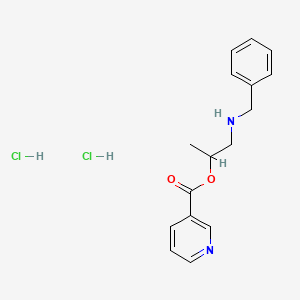
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- is a complex organic compound that features a benzene ring, an acetic acid moiety, and a pyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- typically involves multi-step organic reactions. One common method includes the condensation of benzeneacetic acid derivatives with pyridine-2,4-dione under controlled conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzeneacetic acids, alcohols, and ketones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyridine-2,4-dione structure and exhibit comparable biological activities.
2-Oxo-2H-chromen-7-yloxy derivatives: These compounds also contain a carbonyl group and are known for their antimicrobial and antioxidant properties.
Uniqueness
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- is unique due to its specific combination of a benzene ring, acetic acid moiety, and pyridine derivative.
Eigenschaften
CAS-Nummer |
108664-26-2 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-[4-[2-(2-oxopyridin-1-yl)prop-2-enoyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H13NO4/c1-11(17-9-3-2-4-14(17)18)16(21)13-7-5-12(6-8-13)10-15(19)20/h2-9H,1,10H2,(H,19,20) |
InChI-Schlüssel |
MUZCUTGMJWJYOE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)C1=CC=C(C=C1)CC(=O)O)N2C=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


